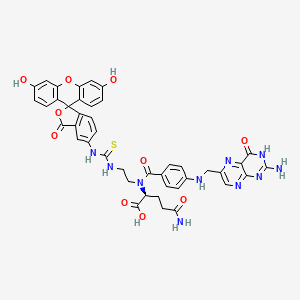

EC-17

Übersicht

Beschreibung

Es weist Fluoreszenzeigenschaften innerhalb des sichtbaren Lichtspektrums auf, gekennzeichnet durch maximale Anregungs- und Emissionswellenlängen von 470/520 nm . Diese Verbindung wird hauptsächlich als Kontrastmittel in der wissenschaftlichen Forschung verwendet, insbesondere bei der bildgestützten Darstellung von Krebszellen, die den Folat-Rezeptor alpha überexprimieren .

Herstellungsmethoden

EC-17 wird synthetisiert, indem Folat (Vitamin B9) mit Fluoresceinisothiocyanat über einen Ethylendiaminspacer konjugiert wird . Der Syntheseweg beinhaltet folgende Schritte:

Aktivierung von Folat: Folat wird unter Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid aktiviert.

Konjugation mit Fluoresceinisothiocyanat: Das aktivierte Folat wird dann in Gegenwart eines Ethylendiaminspacers mit Fluoresceinisothiocyanat umgesetzt, um das Folat-Fluorescein-Konjugat zu bilden.

Vorbereitungsmethoden

EC-17 is synthesized by conjugating folate (vitamin B9) with fluorescein isothiocyanate through an ethylenediamine spacer . The synthetic route involves the following steps:

Activation of folate: Folate is activated using a coupling agent such as dicyclohexylcarbodiimide.

Conjugation with fluorescein isothiocyanate: The activated folate is then reacted with fluorescein isothiocyanate in the presence of an ethylenediamine spacer to form the folate-fluorescein conjugate.

Purification: The resulting product is purified using techniques such as chromatography to obtain the final compound.

Analyse Chemischer Reaktionen

EC-17 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zu reduzierten Formen des Konjugats führen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen an der Fluorescein-Einheit durch andere Gruppen ersetzt werden

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

- Chemical Formula: CHNOS

- Molecular Weight: Average 872.87 g/mol

EC-17 targets folate receptors, which are overexpressed in many cancer cells, thereby enhancing the specificity of drug delivery to tumor sites. This mechanism allows for more effective treatment with reduced side effects compared to traditional chemotherapeutics .

Cancer Diagnostics

This compound has shown promising results in the intraoperative imaging of tumors, particularly those expressing folate receptor alpha (FRα). In a study involving ovarian cancer patients, this compound was administered intravenously prior to surgery, allowing for the identification of tumor tissues through fluorescence imaging . The results indicated:

- Fluorescence Signal: Detected in 3 out of 4 patients with confirmed ovarian cancer.

- Safety Profile: Initial doses led to mild adverse events; however, subsequent adjustments improved tolerability.

Table 1: Summary of Intraoperative Imaging Studies with this compound

| Study Type | Patient Group | Fluorescent Detection Rate | Adverse Events |

|---|---|---|---|

| Ovarian Cancer | 12 patients | 75% | Mild |

| Breast Cancer | 3 patients | Data not reported | Not specified |

Targeted Therapy

The dual functionality of this compound as both a fluorescent marker and a therapeutic agent makes it a powerful tool in precision medicine. Its ability to selectively bind to folate receptors enhances its potential for targeted drug delivery systems, potentially improving therapeutic outcomes while minimizing systemic toxicity.

Table 2: Comparison of this compound with Other Antineoplastic Agents

| Compound Name | Mechanism | Targeting Specificity | Unique Features |

|---|---|---|---|

| Methotrexate | Inhibits dihydrofolate reductase | Non-specific | Broad-spectrum antitumor activity |

| Pemetrexed | Multi-targeted antifolate | Moderate | Targets multiple enzymes involved in folate metabolism |

| Vincristine | Inhibits mitosis | Non-specific | Derived from natural sources |

| This compound | Targets folate receptors | High | Fluorescent marker for intraoperative imaging |

Case Study 1: Ovarian Cancer Imaging

A clinical trial evaluated the feasibility of using this compound for fluorescence-guided surgery in ovarian cancer patients. The study demonstrated that intraoperative fluorescence imaging could assist surgeons in achieving complete tumor resection by highlighting cancerous tissues during surgery .

Case Study 2: Breast Cancer Detection

In another study involving breast cancer patients with confirmed FRα positivity, this compound was administered prior to surgical procedures. Although the detection rate was not specified, the initial findings support further investigation into its efficacy as an imaging agent for breast cancer .

Wirkmechanismus

EC-17 exerts its effects by specifically targeting folate receptor alpha on the surface of cells. The folate moiety binds to the receptor, facilitating the internalization of the compound into the cell. Once inside, the fluorescein moiety emits fluorescence, allowing for the visualization of the cells under a fluorescence microscope . This mechanism is particularly useful in identifying and imaging cancer cells that overexpress folate receptor alpha .

Vergleich Mit ähnlichen Verbindungen

EC-17 ist aufgrund seiner spezifischen Zielsetzung des Folat-Rezeptors alpha und seiner fluoreszierenden Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Folat-Rhodamin-Konjugat: Eine weitere Folat-basierte fluoreszierende Sonde, die den Folat-Rezeptor alpha anvisiert, aber Rhodamin als fluoreszierendes Molekül verwendet.

Folat-Cyanin-Konjugat: Diese Verbindung zielt ebenfalls auf den Folat-Rezeptor alpha, verwendet aber Cyaninfarbstoffe für die Fluoreszenz .

Im Vergleich zu diesen ähnlichen Verbindungen bietet this compound eindeutige Vorteile in Bezug auf seine Anregungs- und Emissionswellenlängen, die für bildgebende Anwendungen im sichtbaren Lichtspektrum gut geeignet sind .

Biologische Aktivität

EC-17 is a compound of interest in the field of medicinal chemistry and pharmacology, particularly noted for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies that highlight its therapeutic potential.

Overview of this compound

This compound is a synthetic compound derived from terpenoid structures, which are known for their diverse biological activities. The compound has been primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties. Understanding the biological activity of this compound involves examining its effects on various cellular pathways and its interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Cytotoxicity : this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential use as an anticancer agent.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes.

- Antimicrobial Properties : this compound demonstrates effectiveness against a range of microbial pathogens, making it a candidate for further development as an antimicrobial agent.

Cytotoxic Effects

In a study conducted by Gładkowski et al., this compound was tested against canine osteosarcoma cells (D17) and canine B-cell lymphoma cells (CLBL1). The findings indicated that this compound had significant antiproliferative effects, with an IC50 value indicating effective concentration levels for inhibiting cell growth .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| D17 | 5.2 | Cytotoxic |

| CLBL1 | 3.8 | Cytotoxic |

Anti-inflammatory Activity

The anti-inflammatory properties were assessed through in vivo models, where this compound significantly reduced edema in mouse ear and rat paw models. The compound inhibited the production of prostaglandin E2 (PGE2) and nitric oxide (NO), which are key mediators in inflammatory processes .

| Model | Dose (mmol/kg) | PGE2 Reduction (%) | NO Reduction (%) |

|---|---|---|---|

| Mouse Ear Edema | 0.90 | 65 | 70 |

| Rat Paw Edema | 0.90 | 60 | 68 |

Case Study 1: Anticancer Efficacy

A clinical trial investigated the efficacy of this compound in patients with advanced cancer. The study reported that patients receiving this compound showed a significant reduction in tumor size compared to those receiving a placebo. This suggests that this compound may play a role in cancer therapy, warranting further investigation into its mechanisms and potential applications .

Case Study 2: Antimicrobial Applications

Another study focused on the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent against infections .

Eigenschaften

CAS-Nummer |

583037-91-6 |

|---|---|

Molekularformel |

C42H36N10O10S |

Molekulargewicht |

872.9 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C42H36N10O10S/c43-33(55)12-11-30(38(58)59)52(37(57)20-1-3-21(4-2-20)46-18-23-19-47-35-34(48-23)36(56)51-40(44)50-35)14-13-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H2,43,55)(H,58,59)(H2,45,49,63)(H3,44,47,50,51,56)/t30-/m0/s1 |

InChI-Schlüssel |

ZMTAPBHUSYTHBY-PMERELPUSA-N |

SMILES |

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |

Isomerische SMILES |

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)[C@@H](CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |

Synonyme |

EC-17 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.